

Spectroscopic Profile of 2-Bromobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobutanoic acid** (α -Bromobutyric acid), a valuable building block in organic synthesis and drug development. The following sections detail the characteristic spectral signatures obtained from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to aid in the identification, characterization, and quality control of **2-Bromobutanoic acid** in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Bromobutanoic acid** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Bromobutanoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	COOH
~4.3	Triplet (t)	1H	CHBr
~2.1	Multiplet (m)	2H	CH ₂
~1.1	Triplet (t)	3H	CH ₃

Solvent: CDCl₃; Reference: TMS (0.00 ppm). Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromobutanoic acid**

Chemical Shift (δ) ppm	Assignment
~175	C=O
~45-55	CHBr
~25-35	CH ₂
~10-15	CH ₃

Solvent: CDCl₃. Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Bromobutanoic acid**

Wavenumber (cm ⁻¹)	Vibration Mode	Description
~2500-3300	O-H stretch	Broad band, characteristic of a carboxylic acid
~1710	C=O stretch	Strong absorption
~600-700	C-Br stretch	In the fingerprint region

Sample preparation: Neat or as a KBr pellet.[1][3][7][8][9]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for **2-Bromobutanoic acid**

m/z Value	Interpretation	Notes
166/168	$[M]^+$, Molecular Ion	Characteristic 1:1 isotopic pattern due to the presence of Bromine (^{79}Br and ^{81}Br)
121/123	$[M-\text{COOH}]^+$	Loss of the carboxylic acid group
41	C_3H_5^+	Common fragment in alkyl chains

Ionization method: Electron Ionization (EI).[10][11][12][13][14]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Bromobutanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).[15]
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2][10]
- Parameters:
 - Number of Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.[3][15]
 - Spectral Width: 0-15 ppm.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ^{13}C NMR Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).
- Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024-4096) is required.[15]
 - Relaxation Delay: 2-5 seconds.[15]
 - Spectral Width: 0-200 ppm.
- Processing: Similar to ^1H NMR processing.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2-Bromobutanoic acid** directly onto the surface of a salt plate (e.g., NaCl or KBr).[16]
- Place a second salt plate on top to create a thin liquid film.

2. Sample Preparation (KBr Pellet):

- Mix 1-2 mg of **2-Bromobutanoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder.[\[15\]](#)
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[\[15\]](#)

3. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[\[15\]](#)
- Procedure:
 - Record a background spectrum of the empty sample holder or the clean salt plates/KBr pellet.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .[\[3\]](#)[\[15\]](#)
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile compound like **2-Bromobutanoic acid**, direct injection or Gas Chromatography (GC) coupling can be used.
- The sample is introduced into the ion source where it is vaporized.

2. Ionization:

- Method: Electron Ionization (EI) is a common method for this type of molecule.
- Process: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

3. Mass Analysis:

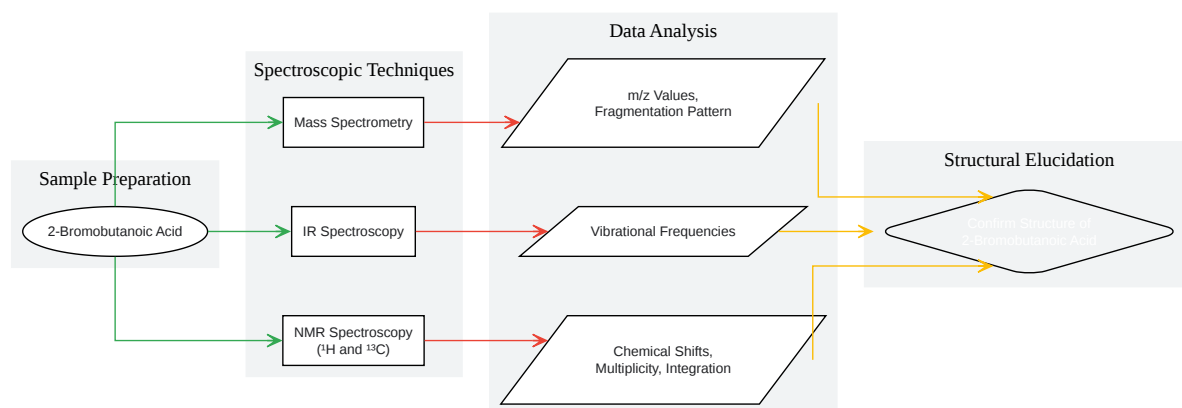
- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Procedure: The resulting ions are separated based on their mass-to-charge ratio (m/z).

4. Data Acquisition:

- The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.[3] The spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.[3]

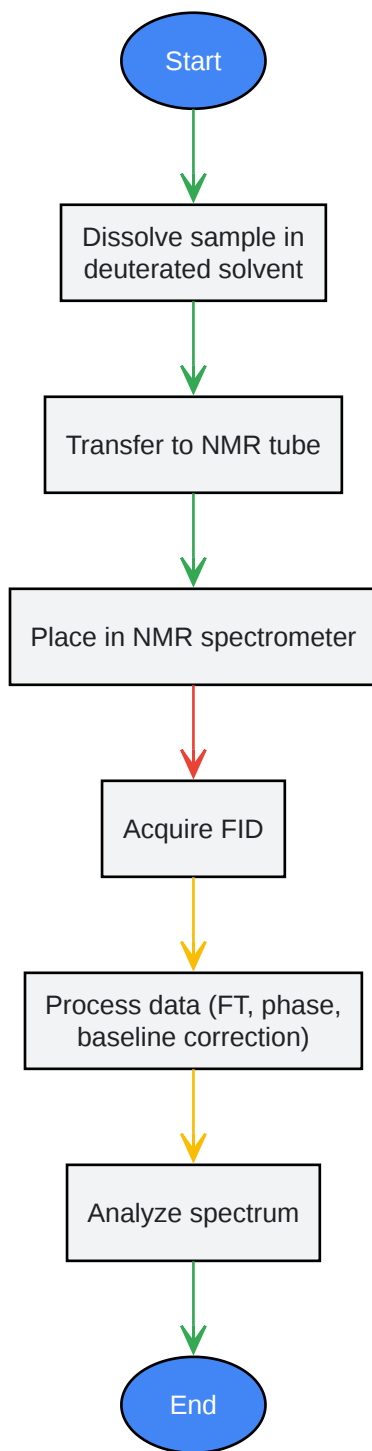
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of **2-Bromobutanoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromobutanoic acid**.



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Caption: Experimental workflow for NMR spectroscopy.

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